molecular formula C3H6O2 B020135 1,3-Dioxolane CAS No. 646-06-0

1,3-Dioxolane

Cat. No.: B020135
CAS No.: 646-06-0
M. Wt: 74.08 g/mol
InChI Key: WNXJIVFYUVYPPR-UHFFFAOYSA-N
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Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula C₃H₆O₂. It is a five-membered ring compound containing two oxygen atoms at the 1 and 3 positions. This compound is related to tetrahydrofuran by the replacement of a methylene group with an oxygen atom. This compound is used as a solvent and as a comonomer in polyacetals .

Chemical Reactions Analysis

1,3-Dioxolane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Acid catalysts: Sulfuric acid, hydrochloric acid, toluenesulfonic acid.

Major products formed from these reactions include various oxidized and reduced derivatives, as well as deprotected carbonyl compounds .

Scientific Research Applications

Organic Synthesis

1,3-Dioxolane is widely utilized as a protecting group in organic synthesis. Its ability to form stable derivatives allows chemists to selectively protect carbonyl groups in ketones and aldehydes during multi-step syntheses. The compound can also serve as an intermediate in the synthesis of biologically active molecules.

Case Study: Synthesis of Antibacterial Compounds

A study synthesized new this compound derivatives and evaluated their antibacterial and antifungal activities. The synthesized compounds demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for the most effective compounds (Table 1) .

CompoundMIC (µg/mL)Activity Against
1625S. aureus
21250C. albicans
31000E. faecalis

Fuel Technology

This compound has emerged as a promising biofuel candidate due to its renewable nature and favorable combustion properties. It can be produced from biomass-derived feedstocks, making it an attractive alternative to fossil fuels.

Combustion Chemistry Analysis

Recent research has focused on the combustion characteristics of this compound compared to similar compounds like 1,3-dioxane. Experimental studies revealed that while both compounds have similar structures, their combustion behaviors differ significantly. For instance, this compound showed increased soot formation in high-temperature environments (>800 K), which is critical for optimizing internal combustion engines (Table 2) .

ParameterThis compound1,3-Dioxane
Ignition Delay Time (s)LowerHigher
Soot FormationHigherLower
Combustion Efficiency (%)ModerateHigh

Material Science

In materials science, this compound is used as a solvent and reagent in the synthesis of covalent organic frameworks (COFs) and other innovative materials. Its unique chemical properties facilitate the formation of complex structures with potential applications in gas separation and storage.

Gas Separation Applications

A study investigated the effect of low concentrations of this compound on the separation kinetics of methane and carbon dioxide mixtures via gas hydrates. The results indicated that incorporating this compound enhanced separation efficiency significantly (Table 3) .

Gas MixtureSeparation Efficiency (%)Kinetics Improvement
CH4/CO2 (6:4)IncreasedEnhanced

Battery Technology

Recent advancements have also highlighted the role of this compound in rechargeable lithium-oxygen batteries as an electrolyte additive. Its incorporation has been shown to improve battery performance significantly over extended cycling periods .

Performance Metrics

The addition of this compound resulted in:

  • Capacity : Retained stability over 100 cycles with a capacity of 0.5 mAh cm20.5\text{ mAh cm}^2.
  • Cycle Life : Enhanced discharge/charge performance compared to traditional electrolytes.

Biological Activity

1,3-Dioxolane is a five-membered heterocyclic compound featuring two oxygen atoms and three carbon atoms in its ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article aims to explore the biological activity of this compound and its derivatives, highlighting recent research findings and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of salicylaldehyde with various diols in the presence of catalysts such as montmorillonite K10. This method has been shown to yield enantiomerically pure and racemic forms of 1,3-dioxolanes efficiently. The structural characterization of these compounds is often confirmed through spectroscopic techniques including NMR and mass spectrometry .

Table 1: Commonly Synthesized this compound Derivatives

CompoundSynthesis MethodYield (%)Notable Biological Activity
1Salicylaldehyde + Diol>90Antifungal against C. albicans
2Salicylaldehyde + Diol>85Antibacterial against S. aureus
3Salicylaldehyde + Diol>80Antibacterial against E. faecalis

Antibacterial Activity

Recent studies have demonstrated that various synthesized this compound derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, a study reported that certain derivatives showed effective inhibition against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some compounds were as low as 9.76 mg/L against E. faecalis and 39.06 mg/L against S. epidermidis .

Antifungal Activity

In addition to antibacterial properties, many this compound derivatives have demonstrated antifungal activity, particularly against Candida albicans. In one study, nearly all tested compounds except one exhibited excellent antifungal activity, showcasing their potential as therapeutic agents in treating fungal infections .

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized several chiral and racemic 1,3-dioxolanes and evaluated their antimicrobial properties. The results indicated that most compounds displayed excellent antibacterial effects against common pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with varying degrees of efficacy depending on the specific structure of the dioxolane derivative .

Case Study 2: Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of 1,3-dioxolanes to understand how different substituents affect biological activity. For instance, variations in substituents at the 3 and 4 positions of the dioxolane ring significantly influenced both antibacterial and antifungal activities. Compounds with ether or ester groups showed enhanced activity compared to those without these functional groups .

Q & A

Basic Research Questions

Q. What is the molecular structure of 1,3-Dioxolane, and how does its polarity influence solvent applications?

  • Answer: this compound (C₃H₆O₂) consists of a five-membered ring with two oxygen atoms at positions 1 and 3. Its polarity arises from the electron-rich oxygen atoms, making it a moderately polar solvent suitable for dissolving organic compounds. The IUPAC InChIKey (WNXJIVFYUVYPPR-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Researchers can predict solvent compatibility by comparing its Hansen solubility parameters with target solutes, leveraging databases like SciFinder or Reaxys for empirical validation .

Q. What are the standard laboratory protocols for synthesizing this compound?

  • Answer: A common method involves reacting paraformaldehyde with ethylene glycol in the presence of concentrated sulfuric acid as a catalyst. Post-reaction, sodium chloride is used for salting out, followed by drying with solid alkali (e.g., NaOH) and distillation to isolate the product . Researchers should monitor reaction progress via gas chromatography (GC) to optimize yield and purity.

Q. How should researchers address conflicting toxicity classifications of this compound in regulatory databases?

  • Answer: While some suppliers classify this compound as toxic to reproduction under REACH, current harmonized labeling considers it safe for research use. To resolve contradictions, cross-reference safety data from ECHA, MSDS sheets, and peer-reviewed toxicology studies. Independent toxicity assays (e.g., Ames tests) are recommended for high-risk applications .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in solvent property data (e.g., viscosity, melting point) for this compound across databases?

  • Answer: Systematic validation involves: (1) Collating data from ECHA, Reaxys, and SciFinder ; (2) Conducting differential scanning calorimetry (DSC) for melting point verification; (3) Using viscometers to measure kinematic viscosity under controlled temperatures. Discrepancies may arise from impurities or measurement protocols, necessitating batch-specific characterization .

Q. How can the thermal pressure coefficient of this compound-water mixtures be experimentally determined, and what insights do these coefficients provide?

  • Answer: PVTX (pressure-volume-temperature-composition) measurements are performed using a constant-volume thermometer. The thermal pressure coefficient (γ = (∂P/∂T)ᵥ) is derived from compressibility (β) and expansivity (α) via γ = α/β. For {water + this compound} mixtures, γ values reveal molecular interactions such as hydrogen bonding disruption, critical for designing solvent systems in green chemistry .

Q. What are the challenges in stereochemical control during the synthesis of this compound derivatives, and how can they be mitigated?

  • Answer: Dirhodium(II)-catalyzed reactions often yield diastereoisomeric mixtures due to the planar transition state. Strategies include: (1) Employing chiral auxiliaries or catalysts to induce asymmetry; (2) Using kinetic resolution via enzymatic catalysis; (3) Optimizing solvent polarity to favor specific transition states. Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .

Q. What polymerization mechanisms are viable for 2-ethenyl-4-methylene-1,3-dioxolane, and how do reaction conditions influence polymer properties?

  • Answer: Cationic ring-opening polymerization (CROP) with initiators like BF₃·OEt₂ yields linear polymers with tunable glass transition temperatures (Tg). Radical polymerization, initiated by AIBN, produces cross-linked networks. Reaction temperature and monomer concentration dictate molecular weight distribution, analyzed via GPC and DSC .

Q. Methodological Considerations Table

Research Objective Recommended Techniques Key References
Solvent compatibility analysisHansen solubility parameters, GC
Toxicity validationAmes test, OECD guidelines
Thermal property measurementDSC, PVTX analysis
Stereochemical controlChiral catalysts, DFT modeling
Polymer characterizationGPC, DSC, FTIR

Properties

IUPAC Name

1,3-dioxolane
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InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2
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InChI Key

WNXJIVFYUVYPPR-UHFFFAOYSA-N
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Canonical SMILES

C1COCO1
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Molecular Formula

C3H6O2
Record name DIOXOLANE
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Related CAS

25067-64-5
Record name Dioxolane polymers
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DSSTOX Substance ID

DTXSID4027284
Record name 1,3-Dioxolane
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Molecular Weight

74.08 g/mol
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Physical Description

Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid.
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Boiling Point

78 °C
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Flash Point

35 °F (2 °C) (Open cup)
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Solubility

Soluble in ethanol, ether, acetone, Miscible in water
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Density

1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C
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Vapor Density

2.6 (Air= 1)
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Vapor Pressure

79.0 [mmHg], 79 mm Hg at 20 °C
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Color/Form

Water-white liquid

CAS No.

646-06-0
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Melting Point

-95 °C
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Synthesis routes and methods I

Procedure details

Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

The boron trifluoride and the coordination compound of boron trifluoride such as boron trifluoride diethyl etherate, boron trifluoride dibutyl etherate, boron trifluoride dioxanate, boron trifluoride acetic anhydride and boron trifluoride triethylamine complex compounds, which are used either alone or in combination in the present invention, are a cationic polymerization catalyst for producing a polyacetal resin mainly comprising 1,3-dioxolane and trioxane.
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Synthesis routes and methods III

Procedure details

2-[(3E,5E,9Z)-10-(2,5-Dimethoxyphenyl)-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane was synthesized as follows: to a −78° C. solution of (4E,6E)-(9-[1,3]dioxolan-2-yl-7-methyl-nona-4,6-dienyl)triphenylphosphonium iodide (500 mg, 0.840 mmol) in 5 mL of THF was added dropwise 0.5 mL of a 2 M solution of NaHMDS in THF. After 40 minutes at −78° C., a solution of 2,5-dimethoxybenzaldehyde (167 mg, 1.01 mmol) in 1 mL of THF was added dropwise. The reaction was warmed to 0° C. over 2 hours, brine was added, and the mixture was extracted with Et2O. The combined organic extracts were washed with a saturated solution of NaHCO3, dried (Na2SO4) and concentrated. Chromatography on SiO2 (hexanes/EtOAc 10:1) gave 162 mg (0.453 mmol, 54%) of oily 2-[(3E,5E,9Z)-10-(2,5-dimethoxphenyl))-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane as a 5:1 mixture of (9Z):(9E) isomers: 1H NMR δ6.82-6.70 (m, 3H), 6.51 (d, 1H, J=11.5 Hz), 6.25 (dd, 1H, J=15.2, 11.0 Hz), 5.82 (d, 1H, J=10.6 Hz), 5.78-5.69 (m, 1H), 5.60 (dt, 1H, J=14.1, 6.8 Hz), 4.85 (t, 1H, 4.7 Hz), 3.97-3.82 (m, 4H), 3.78 (s, 3H), 3.76 (s, 3H), 2.39-2.31 (m, 2H), 2.30-2.21 (m, 2H), 2.20-2.10 (m, 2H). 181-1.72 (m, 2H), 1.73 (s, 3H).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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